molecular formula C8H5N3O B13811302 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole CAS No. 65122-53-4

1H-[1,2,5]Oxadiazolo[3,4-f]isoindole

Cat. No.: B13811302
CAS No.: 65122-53-4
M. Wt: 159.14 g/mol
InChI Key: FDYAIJBGZDKFKV-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a benzoxadiazole ring

Preparation Methods

The synthesis of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) typically involves several key steps:

Chemical Reactions Analysis

1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can be performed using reagents like halogens or nitrating agents.

    Cyclization: Further cyclization reactions can be employed to create more complex ring systems

Scientific Research Applications

1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: This compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug discovery and development, particularly as kinase inhibitors.

    Industry: It is used in the development of new materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI) can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and diverse biological activities of 1H-Pyrrolo[3,4-f]-2,1,3-benzoxadiazole(9CI), making it a valuable compound for further research and development.

Properties

CAS No.

65122-53-4

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3H-pyrrolo[3,4-f][2,1,3]benzoxadiazole

InChI

InChI=1S/C8H5N3O/c1-5-3-9-4-6(5)2-8-7(1)10-12-11-8/h1-4,10H

InChI Key

FDYAIJBGZDKFKV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=C2C=C3C1=NON3

Origin of Product

United States

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